N-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride N-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2305252-08-6
VCID: VC6613136
InChI: InChI=1S/C5H9N3.ClH/c1-6-4-5-2-3-7-8-5;/h2-3,6H,4H2,1H3,(H,7,8);1H
SMILES: CNCC1=CC=NN1.Cl
Molecular Formula: C5H10ClN3
Molecular Weight: 147.61

N-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride

CAS No.: 2305252-08-6

Cat. No.: VC6613136

Molecular Formula: C5H10ClN3

Molecular Weight: 147.61

* For research use only. Not for human or veterinary use.

N-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride - 2305252-08-6

Specification

CAS No. 2305252-08-6
Molecular Formula C5H10ClN3
Molecular Weight 147.61
IUPAC Name N-methyl-1-(1H-pyrazol-5-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C5H9N3.ClH/c1-6-4-5-2-3-7-8-5;/h2-3,6H,4H2,1H3,(H,7,8);1H
Standard InChI Key JXVVQNYJOKAJQA-UHFFFAOYSA-N
SMILES CNCC1=CC=NN1.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for the base compound is N-methyl-1-(1H-pyrazol-3-yl)methanamine, with the hydrochloride salt designated by the addition of ·HCl. Its structure consists of a pyrazole ring substituted at the 3-position with a methylaminomethyl group. The hydrochloride salt forms ionic bonds between the amine group and chloride ions, significantly altering its solubility profile compared to the free base.

Key Structural Features:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Methylaminomethyl Side Chain: A -CH₂-NH-CH₃ group attached to the pyrazole’s 3-position.

  • Hydrochloride Salt: Protonation of the amine group enhances water solubility.

Physicochemical Properties

The hydrochloride form exhibits distinct properties due to its ionic nature:

PropertyValue
Molecular FormulaC₆H₁₁N₃·HCl
Molecular Weight161.63 g/mol
AppearanceWhite crystalline solid
Melting Point180–185°C (decomposes)
Solubility in Water>200 mg/mL
LogP (Partition Coeff.)-0.87 (estimated)

These properties are derived from analogous pyrazole derivatives and computational modeling, as direct experimental data for this specific hydrochloride salt remains limited .

Synthesis and Optimization

Mannich Reaction Pathway

The primary synthetic route involves a Mannich reaction, which condenses pyrazole, formaldehyde, and methylamine under acidic conditions:

Reaction Scheme:

Pyrazole+HCHO+CH₃NH₂HClN-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride\text{Pyrazole} + \text{HCHO} + \text{CH₃NH₂} \xrightarrow{\text{HCl}} \text{N-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride}

Critical Reaction Parameters:

  • Solvent: Methanol or ethanol (25–50°C).

  • Catalyst: Hydrochloric acid (1–2 equiv).

  • Yield: ~85–90% after recrystallization .

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize temperature and mixing efficiency. Automated systems ensure consistent purity (>98%), with in-line Fourier-transform infrared (FTIR) spectroscopy for real-time monitoring.

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro studies on analogous pyrazole derivatives demonstrate broad-spectrum antimicrobial activity:

Microbial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

The mechanism involves enzyme inhibition (e.g., dihydrofolate reductase) and disruption of microbial cell membranes .

Applications in Pharmaceutical Development

Drug Candidate Optimization

The hydrochloride salt is a key intermediate in developing:

  • Antidepressants: Serotonin-norepinephrine reuptake inhibitors (SNRIs) with improved blood-brain barrier penetration.

  • Anticancer Agents: Pyrazole-amine hybrids targeting tyrosine kinases (e.g., EGFR inhibitors).

Agrochemical Uses

As a ligand in copper-based fungicides, it enhances crop protection against Phytophthora infestans (potato blight pathogen). Field trials show a 70% reduction in disease incidence at 50 ppm .

Hazard StatementPrecautionary Measure
H315Wear nitrile gloves
H319Use eye protection
H335Operate in fume hoods

Environmental Impact

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and half-life in mammalian models.

  • Crystal Engineering: Develop co-crystals to further enhance solubility and thermal stability.

  • Green Chemistry: Explore biocatalytic routes using transaminases to reduce reliance on formaldehyde.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator